3-Phenylquinoline
CAS No.: 1666-96-2
Cat. No.: VC7856820
Molecular Formula: C15H11N
Molecular Weight: 205.25 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1666-96-2 |
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Molecular Formula | C15H11N |
Molecular Weight | 205.25 g/mol |
IUPAC Name | 3-phenylquinoline |
Standard InChI | InChI=1S/C15H11N/c1-2-6-12(7-3-1)14-10-13-8-4-5-9-15(13)16-11-14/h1-11H |
Standard InChI Key | ZPKRDBXIPFYPTF-UHFFFAOYSA-N |
SMILES | C1=CC=C(C=C1)C2=CC3=CC=CC=C3N=C2 |
Canonical SMILES | C1=CC=C(C=C1)C2=CC3=CC=CC=C3N=C2 |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
3-Phenylquinoline consists of a bicyclic quinoline system (a benzene ring fused to a pyridine ring) with a phenyl substituent at the 3-position. The IUPAC name, 3-phenylquinoline, reflects this arrangement. Its planar structure contributes to aromatic stability, while the phenyl group introduces steric and electronic effects that influence reactivity. The SMILES notation and InChIKey ZPKRDBXIPFYPTF-UHFFFAOYSA-N
provide unambiguous identifiers for computational and experimental studies .
Synonyms and Registries
This compound is cataloged under multiple identifiers:
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CAS Registry: 1666-96-2
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ChEMBL ID: CHEMBL3805672
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DSSTox Substance ID: DTXSID60300417
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NSC Number: 136922
Synonyms include Quinoline, 3-phenyl- and CHEMBL3805672, facilitating cross-referencing across databases .
Physicochemical Properties
Thermodynamic and Solubility Profiles
3-Phenylquinoline is a pale yellow to light brown solid at room temperature, with a melting point of 325.15 K (52°C) . Its low water solubility contrasts with high solubility in organic solvents like ethanol and dichloromethane, a trait attributed to the hydrophobic phenyl and quinoline moieties . Computed properties include:
Property | Value | Method/Reference |
---|---|---|
XLogP3 | 3.8 | PubChem |
Hydrogen Bond Acceptor | 1 | Cactvs |
Rotatable Bond Count | 1 | Cactvs |
Exact Mass | 205.089149355 Da | PubChem |
The XLogP3 value indicates moderate lipophilicity, suggesting favorable membrane permeability for biological applications .
Synthesis and Structural Modification
Classical Synthetic Routes
3-Phenylquinoline is synthesized via condensation reactions between aniline derivatives and carbonyl compounds. For example, the Friedländer synthesis, which couples 2-aminobenzophenone with ketones, offers a straightforward route . Alternative methods include:
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Skraup Synthesis: Involves cyclization of glycerol with aryl amines in the presence of sulfuric acid.
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Doebner-Miller Reaction: Utilizes α,β-unsaturated carbonyl compounds with anilines.
Applications in Materials Science and Industry
Dye and Pigment Development
The extended π-conjugation system in 3-phenylquinoline makes it a candidate for fluorescent dyes. Its ability to absorb UV-visible light (λ<sub>max</sub> ~ 350 nm) enables applications in organic light-emitting diodes (OLEDs) and sensors .
Coordination Chemistry
The nitrogen atom in the quinoline ring acts as a Lewis base, forming complexes with transition metals. These complexes are explored for catalytic applications, including asymmetric synthesis and oxidation reactions .
Pharmacological Research and Biological Activity
p53 Transcriptional Antagonism
A landmark study identified PQ1, a 3-phenylquinoline derivative, as a potent inhibitor of p53 transcriptional activity . Key findings include:
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Mechanism: PQ1 stabilizes wild-type p53 without altering protein levels, reducing expression of downstream targets like p21.
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Transcriptomic Profiling: RNA sequencing revealed overlap with pifithrin-α, a known p53 inhibitor, but PQ1 enhanced 5-fluorouracil (5FU) sensitivity in SW480 colon cancer cells.
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Therapeutic Potential: PQ1’s dual role as a p53 modulator and chemosensitizer highlights its utility in oncology and neurodegenerative diseases linked to p53 dysregulation .
Antimicrobial and Antifungal Activity
Preliminary studies suggest that 3-phenylquinoline derivatives inhibit Staphylococcus aureus and Candida albicans growth, though structure-activity relationships remain under investigation .
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